synthesis and characterization of Nickel(ii)acetylacetonate hydrate
synthesis and characterization of Nickel(ii)acetylacetonate hydrate
An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Acetylacetonate Dihydrate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of bis(acetylacetonato)diaquanickel(II), commonly known as Nickel(II) acetylacetonate dihydrate, [Ni(acac)₂(H₂O)₂]. Designed for researchers and professionals in chemistry and materials science, this document moves beyond simple procedural lists to explain the underlying principles and causalities of experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of [Ni(acac)₂(H₂O)₂]
Nickel(II) acetylacetonate is a coordination complex of significant interest due to its versatility. The hydrated form, [Ni(acac)₂(H₂O)₂], is a stable, blue-green crystalline solid that serves as the common precursor to its anhydrous counterpart, [Ni(acac)₂]₃.[1] The acetylacetonate (acac) ligand, a bidentate chelate, imparts solubility in various organic solvents and thermal stability, making the complex an invaluable precursor for catalysis and materials science.[2][3] Its primary applications include its use as a precursor for nickel-based catalysts in organic transformations, in the synthesis of advanced materials like nickel oxide (NiO) nanostructures, and as a starting material for organometallic compounds.[2][3][4]
This guide offers a self-validating framework for its synthesis and provides a multi-faceted characterization strategy to confirm the compound's identity, purity, and structure.
Synthesis: From Precursors to Crystalline Product
The synthesis of [Ni(acac)₂(H₂O)₂] is a classic example of coordination chemistry, involving the reaction of a hydrated Nickel(II) salt with acetylacetone (Hacac) in the presence of a base.
Causality of the Reaction: Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. For coordination to occur, the enol form must be deprotonated to form the acetylacetonate anion (acac⁻). This is facilitated by a base. The bidentate acac⁻ ligand then chelates the Ni²⁺ ion, forming a stable octahedral complex where the remaining coordination sites are occupied by water molecules.
Primary Synthetic Route: The Weak Base Method
The most reliable and common laboratory synthesis involves reacting a soluble nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), with acetylacetone. A weak base, like sodium acetate or sodium hydroxide, is used to control the pH and facilitate the deprotonation of Hacac without causing the precipitation of nickel(II) hydroxide.[3][4][5][6]
Synthesis Workflow
Caption: Workflow for the synthesis of [Ni(acac)₂(H₂O)₂].
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution at each step ensures the integrity of the final product.
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Reagent Preparation:
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Reaction:
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In a reactor equipped with a stirrer and reflux condenser, add the NaOH solution to the nickel salt solution under vigorous stirring at room temperature. The goal is to adjust the pH of the mixture to between 7 and 10, which results in the formation of a blue-green nickel hydroxide precipitate.[6]
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To this suspension, add acetylacetone in excess (typically 1 to 5 times the stoichiometric amount required to react with the nickel hydroxide).[6] The excess Hacac ensures the complete conversion of the nickel precursor.
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Heat the mixture to its reflux temperature and maintain reflux for several hours (e.g., 5-15 hours) with continuous stirring. During this time, the nickel hydroxide will react with the acetylacetone to form the desired light blue-green crystals of [Ni(acac)₂(H₂O)₂].[6]
-
-
Isolation and Purification:
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After the reaction is complete, cool the mixture to room temperature to allow for maximum crystallization.
-
Collect the crystals by suction filtration.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted salts and excess acetylacetone.
-
Dry the final product under vacuum at a low temperature (e.g., 40°C) to prevent premature dehydration.[6] The resulting product is a stable, blue-green crystalline solid.
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Physicochemical and Structural Properties
The synthesized complex exists as a dihydrate, where the central nickel atom is in a +2 oxidation state. The anhydrous form is a trimer, [Ni(acac)₂]₃, which can be obtained by heating the dihydrate under vacuum or through azeotropic distillation.[1][3][4]
Structure of the Dihydrate: The [Ni(acac)₂(H₂O)₂] complex features an octahedral coordination geometry. The two acetylacetonate ligands act as bidentate chelates, occupying the equatorial plane, while the two water molecules (aquo ligands) are coordinated in the axial positions.[1] This arrangement can exist as cis and trans isomers, with the trans isomer being common.[1]
| Property | Description |
| Chemical Formula | C₁₀H₁₈NiO₆ (Dihydrate)[7] |
| Molecular Weight | 292.94 g/mol (Dihydrate)[7] |
| Appearance | Blue-green or light green crystalline solid.[1][5][8] |
| Melting Point | Decomposes around 230°C.[3][9] |
| Solubility | Soluble in water, ethanol, chloroform, and benzene; insoluble in ether.[3][4] |
| Magnetic Properties | Paramagnetic, consistent with an octahedral Ni(II) center (d⁸ configuration) having two unpaired electrons.[1][10] |
Comprehensive Characterization Strategy
A multi-technique approach is essential to validate the synthesis and confirm the structural integrity of the complex. Each technique provides a unique piece of the puzzle, leading to a comprehensive understanding of the material.
Characterization Workflow
Caption: Interrelation of techniques for the characterization of [Ni(acac)₂(H₂O)₂].
Infrared (IR) Spectroscopy
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Principle: IR spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand to the nickel center. Upon chelation, the characteristic vibrational frequencies of the C=O and C=C bonds of the ligand are altered. Furthermore, the presence of coordinated water molecules is readily identified.
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Expected Results: The IR spectrum of [Ni(acac)₂(H₂O)₂] will show strong bands in the 1655-1516 cm⁻¹ region, which are assigned to the stretching vibrations of C=O and C=C in the chelate ring.[11] A distinct, broad absorption band in the 3200-3500 cm⁻¹ region confirms the presence of the O-H stretching vibration from the coordinated water molecules.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3200-3500 | ν(O-H) | Confirms the presence of water ligands. |
| ~1635-1655 | ν(C=O) | Indicates coordinated carbonyl group. |
| ~1516-1605 | ν(C=C) | Indicates delocalized π-system in the chelate ring. |
| ~400-600 | ν(Ni-O) | Confirms metal-ligand bond formation. |
Thermal Analysis (TGA)
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Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For [Ni(acac)₂(H₂O)₂], TGA is a definitive method to quantify the number of water molecules and determine the thermal stability of the anhydrous complex.
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Expected Results: A typical TGA curve will exhibit an initial weight loss step corresponding to the removal of the two water molecules. This dehydration event typically occurs below 150°C. The percentage of mass lost in this step can be used to confirm the dihydrate stoichiometry. Following dehydration, the anhydrous complex remains stable up to its decomposition temperature.[5][12]
X-Ray Diffraction (XRD)
-
Principle: Powder X-ray Diffraction (PXRD) is the primary technique for verifying the crystalline nature and phase purity of the synthesized product. The diffraction pattern serves as a unique fingerprint for the compound's crystal structure.
-
Expected Results: The XRD pattern of the synthesized [Ni(acac)₂(H₂O)₂] will show a series of sharp peaks, indicating a well-ordered crystalline material.[13] This pattern can be compared to reference patterns from crystallographic databases to confirm the identity of the desired phase.
Elemental Analysis
-
Principle: This technique provides the mass percentages of carbon and hydrogen in the compound. Comparing the experimental values with the theoretical percentages calculated from the chemical formula (C₁₀H₁₈NiO₆) is a fundamental check of purity and stoichiometric correctness.
-
Expected Results:
| Element | Theoretical % |
| Carbon (C) | 41.00% |
| Hydrogen (H) | 6.20% |
Experimental values within ±0.4% of the theoretical values are generally considered to indicate a pure sample.
Applications and Safety Considerations
-
Key Applications: The primary value of Nickel(II) acetylacetonate lies in its role as a precursor.
-
Catalysis: It is a precursor for highly active nickel catalysts used in hydrogenation, oligomerization, and other organic transformations.[2][4][14]
-
Materials Science: It is widely used in sol-gel processes and chemical vapor deposition (CVD) to create thin films and nanostructures of nickel oxide (NiO), which have applications in batteries, sensors, and electrocatalysis.[1][2]
-
Organometallic Synthesis: It serves as a convenient starting material for synthesizing other nickel complexes, such as nickelocene.[3][4]
-
-
Safety and Handling:
-
Hazards: Nickel(II) acetylacetonate is classified as harmful if swallowed, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is suspected of causing genetic defects and cancer.[1][2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Use a suitable respirator if dust is generated.[2]
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[3]
-
References
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Wikipedia. Nickel(II) bis(acetylacetonate). [Link]
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Khamar, M. M., et al. (1973). Direct Synthesis of Bis(acetylacetonato)nickel(ii) Dihydrate and Isolation of a,a,p,p-Tetra-acetylethane as the Oxidation Product. Journal of the Chemical Society, Dalton Transactions. [Link]
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Zhou, X.-F., et al. (2001). Electrochemical synthesis and a redetermination of Ni(acac)2(H2O)2·H2O. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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PubChem. Nickel(II) acetylacetonate. [Link]
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ResearchGate. (Color online) XRD pattern of (1) Ni(acac) 2 , (2) PANI, and (3).... [Link]
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Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Direct synthesis of bis(acetylacetonato)nickel(II) dihydrate and isolation of α,α,β,β-tetra-acetylethane as the oxidation product of acetylacetone. [Link]
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Haz-Map. Nickel(II) acetylacetonate. [Link]
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El-Mahalawy, A. M. (2019). Structural and Optical Characteristics of Nickel Bis(acetylacetonate) Thin Films as a Buffer Layer for Optoelectronic Applications. Materials Science in Semiconductor Processing. [Link]
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ResearchGate. Electrochemical synthesis and a redetermination of Ni(acac)2(H2O)2·H2O. [Link]
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Scribd. Preparation of Fe(acac)3 & Ni(acac)2. [Link]
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ResearchGate. X-Ray diffractogram of nickel nanocrystals prepared using nickel.... [Link]
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Chemical Science Review and Letters. Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M.... [Link]
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Chemistry Stack Exchange. Geometry of Ni(acac)2. [Link]
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ResearchGate. Identification of Nickel(II) Acetylacetonate Derivatives by Electronic Spectra. [Link]Spectra)
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